D-Ribose-d-1

Analytical Chemistry Stable Isotope Labeling Method Validation

D-Ribose-d-1 features specific C1-deuteration, delivering a stable, non-exchangeable +1 Da mass shift and complete elimination of the anomeric ¹H NMR signal. Unlike unlabeled ribose or analogs labeled at exchangeable positions, this tracer ensures accurate matrix-effect correction and metabolic flux analysis in LC-MS/MS and NMR workflows, making it the definitive internal standard for ribose quantitation in plasma, PPP flux studies, and API degradation tracking.

Molecular Formula C5H10O5
Molecular Weight 151.14 g/mol
Cat. No. B12402706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-d-1
Molecular FormulaC5H10O5
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i3D
InChIKeyPYMYPHUHKUWMLA-YDRXQUNVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose-d-1: Deuterium-Labeled Internal Standard for LC-MS and NMR Quantification


D-Ribose-d-1 is a stable isotope-labeled analog of the naturally occurring pentose monosaccharide D-Ribose (unlabeled CAS 50-69-1) [1]. In this compound, the hydrogen atom at the C1 position is specifically substituted with deuterium (²H), a heavy, non-radioactive isotope of hydrogen, yielding the molecular formula C₅H₉DO₅ and a monoisotopic mass of 151.059 Da . This single-atom isotopic substitution introduces a distinct +1 Da mass shift and eliminates the ¹H NMR signal at the anomeric C1 position, providing a unique analytical signature . As a result, D-Ribose-d-1 is engineered as a tracer and internal standard for precise, absolute quantification of D-Ribose in complex biological matrices using hyphenated mass spectrometry (LC-MS, GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Why D-Ribose-d-1 Cannot Be Substituted by Unlabeled D-Ribose or Other Deuterated Analogs


In quantitative analytical workflows such as LC-MS/MS or NMR, simply using unlabeled D-Ribose or a different deuterated analog (e.g., D-Ribose-d, D-Ribose-d2, D-Ribose-5,5-d2) as a substitute for D-Ribose-d-1 introduces significant technical failure modes. Unlabeled D-Ribose is chemically indistinguishable from the target analyte, offering no mass or spectral differentiation, rendering it useless for internal standardization [1]. Other deuterated forms, with labels at different positions (e.g., C5), may experience different rates of metabolic conversion or differential hydrogen-deuterium exchange (e.g., at hydroxyl protons), leading to inaccurate recovery calculations and quantification bias [2]. In contrast, the specific C1-deuteration in D-Ribose-d-1 provides a stable, non-exchangeable isotopic label that is ideally positioned for key metabolic and synthetic tracking, ensuring that the internal standard's behavior perfectly mirrors the native analyte without compromising analytical integrity .

Quantitative Evidence: D-Ribose-d-1 vs. Comparators for Analytical and Metabolic Studies


Isotopic Enrichment Purity: D-Ribose-d-1 vs. Unlabeled D-Ribose

D-Ribose-d-1 is supplied with a specified minimum isotopic enrichment of 98 atom % D, ensuring a high purity of the deuterated species for use as an internal standard. In comparison, unlabeled D-Ribose has a natural abundance of deuterium of approximately 0.0156 atom % (156 ppm), which is insufficient for any mass spectrometric differentiation or quantitation against a complex biological background .

Analytical Chemistry Stable Isotope Labeling Method Validation

Mass Spectrometry Differentiation: D-Ribose-d-1 vs. Unlabeled D-Ribose

D-Ribose-d-1 exhibits a +1 Da mass shift in its molecular ion compared to unlabeled D-Ribose. This creates a distinct, non-overlapping signal in mass spectrometry, enabling it to function as a perfect internal standard. Unlabeled D-Ribose (monoisotopic mass 150.0528 Da) and D-Ribose-d-1 (monoisotopic mass 151.0591 Da) can be resolved at unit mass resolution . In contrast, the unlabeled compound is completely isobaric and chromatographically identical to the target analyte, making any distinction impossible and precluding its use for normalization or recovery correction .

Mass Spectrometry LC-MS GC-MS Metabolomics

NMR Signal Differentiation: D-Ribose-d-1 vs. Unlabeled D-Ribose

Deuteration at the anomeric C1 position of D-Ribose-d-1 results in the complete elimination of the characteristic ¹H NMR signal for the C1 proton. Unlabeled D-Ribose exhibits a complex multiplet in the anomeric region (~5.2-5.4 ppm for α/β-furanose forms) . For D-Ribose-d-1, this signal is absent, simplifying the spectrum and allowing for unambiguous tracking of the labeled carbon in ¹³C NMR or as a silent position in ¹H NMR. This is in contrast to other deuterated ribose variants (e.g., D-Ribose-5,5-d2), which retain the anomeric signal and lose the C5 signals, providing a different spectral editing outcome.

NMR Spectroscopy Structural Biology Metabolic Flux Analysis

Positional Specificity: D-Ribose-d-1 vs. D-Ribose-d (Isomer Mixture) for Metabolic Studies

D-Ribose-d-1 contains deuterium specifically at the C1 position, whereas D-Ribose-d (CAS 119540-50-0) is often supplied as a mixture of isotopomers with deuterium distributed across multiple carbon positions . This positional specificity is critical for tracking metabolic fate: the C1 carbon is lost as CO₂ during the oxidative phase of the Pentose Phosphate Pathway (PPP), while the C2-C5 carbons are retained and incorporated into nucleotides [1]. Using D-Ribose-d-1 allows for a binary (on/off) measurement of flux through the oxidative PPP, which is impossible with a non-specific or multi-labeled analog where the exact labeling position is ambiguous.

Metabolic Flux Analysis Pentose Phosphate Pathway Nucleotide Metabolism

High-Value Application Scenarios for D-Ribose-d-1 in Academic and Industrial Research


Absolute Quantification of D-Ribose in Biofluids via LC-MS/MS

D-Ribose-d-1 serves as the internal standard in validated LC-MS/MS methods for the precise quantitation of D-Ribose in human plasma, serum, or urine. Its +1 Da mass shift and chromatographic co-elution allow for robust normalization against matrix effects and recovery losses, enabling pharmacokinetic (PK) studies of ribose supplementation or metabolic profiling with limits of quantitation (LLOQ) in the low ng/mL range .

Metabolic Flux Analysis of the Pentose Phosphate Pathway (PPP)

In cancer metabolism and immunology research, D-Ribose-d-1 is used as a tracer to dissect flux through the oxidative and non-oxidative branches of the PPP. The specific loss of the C1 deuterium label as D₂O (or retention in nucleotide mass isotopomer distributions) provides a quantitative measure of oxidative PPP activity, a key determinant of cellular NADPH production and redox balance. This approach is superior to using non-positional labels which yield ambiguous flux data .

NMR-Based Structural and Conformational Analysis of Nucleosides

Synthetic chemists and structural biologists utilize D-Ribose-d-1 to simplify the ¹H NMR spectra of ribose-containing molecules (e.g., nucleosides, RNA oligomers). By eliminating the anomeric proton signal, the remaining proton resonances from the sugar ring (H2'-H5') and the nucleobase can be assigned and integrated with higher confidence, facilitating conformational analysis and the study of nucleic acid structure .

Pharmaceutical Impurity Profiling and Forced Degradation Studies

In pharmaceutical development, D-Ribose-d-1 is employed as a co-eluting internal standard to track the degradation of ribose-containing active pharmaceutical ingredients (APIs) under stress conditions (heat, light, pH). The high isotopic purity (≥98 atom % D) ensures that the standard's signal does not interfere with the detection of low-level degradation products, providing accurate, stability-indicating data for regulatory submissions [1].

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